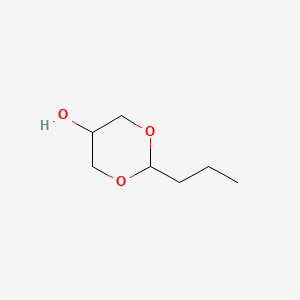

Butyraldehyde, cyclic acetal with glycerol

Cat. No. B8722156

Key on ui cas rn:

75825-63-7

M. Wt: 146.18 g/mol

InChI Key: CWHITFXDAQDUII-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09388105B2

Procedure details

16.6 g of an equimolar mixture of cis/trans-4-hydroxymethyl-2-propyl-1,3-dioxolane and 5-hydroxy-2-propyl-1,3-dioxane were combined with 100 g of glycerin (glycerol) in a 300 mL stainless steel autoclave. 2.0 g of 5% Pd/C catalyst were added and the autoclave was sealed. The reactor was heated to 200° C. The reactor was then brought to an operating pressure of 6.89 MPa and stirring commenced at 750 rpm. Pressure was maintained through the duration of the experiment. After 2 h, the autoclave was cooled and remaining gas vented. The autoclave was opened, its contents filtered, and the filtrate analyzed by gas chromatography (GC). 76% conversion of the acetal mixture was observed. Upon analysis of the results, the mixture was found to demonstrate 26.1% selectivity to 2-butoxy-1,3-propanediol, 71.7% 3-butoxy-1,2-propanediol, and the balance n-butanol.

[Compound]

Name

equimolar mixture

Quantity

16.6 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

stainless steel

Quantity

300 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C@@H:3]1[CH2:7][O:6][C@@H:5]([CH2:8][CH2:9][CH3:10])[O:4]1.OC1COC(CCC)OC1>[Pd].OCC(CO)O>[CH2:5]([O:6][CH2:7][CH:3]([OH:4])[CH2:2][OH:1])[CH2:8][CH2:9][CH3:10]

|

Inputs

Step One

[Compound]

|

Name

|

equimolar mixture

|

|

Quantity

|

16.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC[C@H]1O[C@@H](OC1)CCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1COC(OC1)CCC

|

Step Four

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Six

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

OCC(O)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Pressure was maintained through the duration of the experiment

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

its contents filtered

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |